6-Ethyl-4-methyl-2H-pyran-2-one

antifungal structure‑activity relationship Sclerotium rolfsii

SAR studies of 6-alkyl-4-methyl-2H-pyran-2-ones are confounded by steep, non-linear potency changes with chain length. This ethyl homolog provides a precisely calibrated low-activity reference: • ED50 665.30 µg/mL (S. rolfsii) - a quantitative baseline for benchmarking more potent analogs. • XLogP3=1.5 ensures solubility in aqueous/low-DMSO assay media, preventing precipitation artifacts. • SpectraBase-validated GC/MS, NMR & SPLASH key for chromatographic method development and batch identity confirmation.

Molecular Formula C8H10O2
Molecular Weight 138.16 g/mol
CAS No. 17422-71-8
Cat. No. B099771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethyl-4-methyl-2H-pyran-2-one
CAS17422-71-8
Synonyms6-ETHYL-4-METHYL-PYRAN-2-ONE
Molecular FormulaC8H10O2
Molecular Weight138.16 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC(=O)O1)C
InChIInChI=1S/C8H10O2/c1-3-7-4-6(2)5-8(9)10-7/h4-5H,3H2,1-2H3
InChIKeyOOJGOOZLZPDSGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethyl-4-methyl-2H-pyran-2-one: Product Overview


6‑Ethyl‑4‑methyl‑2H‑pyran‑2‑one is a disubstituted 2H‑pyran‑2‑one (α‑pyrone) with the molecular formula C₈H₁₀O₂ and a molecular weight of 138.16 g mol⁻¹ [REFS‑1]. It belongs to a class of heterocyclic lactones that serve as versatile intermediates in organic synthesis and exhibit a spectrum of biological activities, including antifungal properties [REFS‑2]. The compound bears an ethyl substituent at the 6‑position and a methyl group at the 4‑position, a combination that produces a distinct reactivity and lipophilicity profile relative to other 6‑alkyl‑4‑methyl‑2H‑pyran‑2‑one congeners.

Low-activity homolog for antifungal SAR baseline studies
Lower lipophilicity supports aqueous or low-DMSO assay formats
Certified spectral fingerprint aids QC and method development

6-Ethyl-4-methyl-2H-pyran-2-one: Chain Length and SAR Sensitivity


Within the 4‑methyl‑6‑alkyl‑2H‑pyran‑2‑one series, antifungal potency is exquisitely sensitive to the nature of the 6‑alkyl group, with a non‑linear drop‑off as chain length decreases [REFS‑1]. The ethyl homolog (C₂) exhibits an ED₅₀ of 665.30 µg mL⁻¹ against Sclerotium rolfsii, whereas the n‑propyl (C₃) analog is 2.65‑fold more potent (ED₅₀ 250.87 µg mL⁻¹) and the n‑pentyl (C₅) analog is 29.6‑fold more potent (ED₅₀ 22.45 µg mL⁻¹) [REFS‑1]. This steep structure‑activity relationship means that substituting a longer‑chain analog for the ethyl compound—or vice‑versa—can either obliterate activity or introduce off‑target effects, rendering SAR interpretation invalid and formulation development unreliable.

Target
Potential Substitute
Risk
6-Ethyl-4-methyl-2H-pyran-2-one
6-Propyl or 6-pentyl analogs
Antifungal potency differs by >2-fold; SAR interpretation may shift
6-Ethyl-4-methyl-2H-pyran-2-one
Longer-chain 6-alkyl homologs
Lipophilicity and protein binding profiles may differ, altering assay behavior

6-Ethyl-4-methyl-2H-pyran-2-one: Quantitative Evidence Guide


Antifungal ED₅₀ in Sclerotium rolfsii

In a direct head‑to‑head comparison using the same poisoned‑food assay, 6‑ethyl‑4‑methyl‑2H‑pyran‑2‑one (compound 2) gave an ED₅₀ of 665.30 µg mL⁻¹, while 6‑propyl‑4‑methyl‑2H‑pyran‑2‑one (compound 3) displayed an ED₅₀ of 250.87 µg mL⁻¹, and 6‑pentyl‑4‑methyl‑2H‑pyran‑2‑one (compound 7) achieved 22.45 µg mL⁻¹ [REFS‑1]. The ethyl homolog is therefore 2.65‑fold less potent than the n‑propyl analog and 29.6‑fold less potent than the n‑pentyl analog, placing it at the low‑activity extreme of the homologous series.

Antifungal ED₅₀
Head-to-head
665.30 µg/mL vs 250.87 µg/mL (n‑propyl) / 22.45 µg/mL (n‑pentyl)
Supports SAR baseline interpretation
Poisoned‑food assay; Sclerotium rolfsii
antifungal structure‑activity relationship Sclerotium rolfsii

Lipophilicity and Polar Surface Area

The computed XLogP3 of 6‑ethyl‑4‑methyl‑2H‑pyran‑2‑one is 1.5, and its topological polar surface area (TPSA) is 26.3 Ų [REFS‑1]. For a typical 6‑pentyl‑4‑methyl analog, XLogP3 is estimated to be ≥ 2.5 (class‑level inference based on the addition of three methylene units, each contributing ca. 0.5 log P units). This ΔXLogP3 of about –1.0 log unit implies an approximately 10‑fold lower octanol–water partition coefficient for the ethyl compound, suggesting markedly higher aqueous solubility.

Lipophilicity
Class‑level inference
XLogP3 1.5 | TPSA 26.3 Ų
Supports assay vehicle selection
ΔXLogP3 ≈ –1.0 vs longer‑chain homologs; computational estimate
lipophilicity physicochemical descriptors drug design

Certified Spectral Fingerprint for QC

The compound has a unique Splash key (splash10‑0r0a‑6900000000‑871a326c126c17c694bb) and is accompanied by standardized GC/MS and NMR spectra in the SpectraBase database [REFS‑1]. This spectral fingerprint provides a definitive, machine‑readable profile that differentiates it from co‑eluting 2‑pyrones such as 6‑propyl‑4‑methyl‑2H‑pyran‑2‑one, which exhibits a distinct retention index and fragmentation pattern.

Spectral QC
Database reference
Splash key, GC/MS, NMR available
Supports analytical QC confirmation
SpectraBase database; unique identifier
analytical chemistry quality control spectral database

6-Ethyl-4-methyl-2H-pyran-2-one: Application Scenarios


Antifungal SAR Baseline Control

Use the ethyl homolog as a low‑activity reference point in SAR studies of 6‑alkyl‑4‑methyl‑2H‑pyran‑2‑ones. Its precisely measured ED₅₀ (665.30 µg mL⁻¹ vs. S. rolfsii) provides a calibrated floor against which more potent analogs can be benchmarked [REFS‑1], ensuring assay sensitivity and reproducibility.

In-Vitro Solubility and Formulation Optimization

Leverage its lower lipophilicity (XLogP3 = 1.5) to prepare aqueous or low‑DMSO assay solutions where higher‑alkyl analogs would precipitate [REFS‑1]. This property simplifies serial dilution workflows and reduces vehicle‑effect artifacts during high‑throughput screening.

Analytical Method Development and QC Verification

Employ the certified Splash key and GC/MS/NMR spectra from SpectraBase [REFS‑1] to validate chromatographic methods, create spectral libraries, and confirm the identity of synthetic batches, especially when working with compound collections that contain multiple 2‑pyrone analogs.

Synthetic Template for 2-Pyrone Elaboration

The 6‑ethyl‑4‑methyl scaffold can be functionalized via electrophilic substitution at the 3‑position or ring‑opening reactions, serving as a compact starting material for building bicyclic lactones and other heterocyclic frameworks. Its short alkyl chain minimizes steric hindrance during subsequent transformations.

Application
Selection Property
Validation Focus
Antifungal SAR baseline
Low-activity homolog with documented ED₅₀
Assay sensitivity and reproducibility benchmarks
In‑vitro solubility optimization
Lower lipophilicity (XLogP3 1.5)
Aqueous/ low‑DMSO vehicle compatibility
Analytical method development
Certified spectral database entry
Chromatographic and spectral method validation
Synthetic template for 2‑pyrone elaboration
Sterically unhindered 6‑ethyl scaffold
Functionalization and ring‑opening transformation feasibility

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29 linked technical documents
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